6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3,4]thiadiazole family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method offers the benefits of convenient operation, short reaction time, and good yields . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Chemical Reactions Analysis
6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
6-(4-Ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is unique compared to other similar compounds due to its specific substitution pattern and the presence of the ethoxy group. Similar compounds include:
6-(4-Methoxyphenyl)-2-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound has a methoxy group instead of an ethoxy group and a thiophene ring instead of a methylpropyl group.
2-(4-Nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole: This compound features a nitrobenzyl and bromophenyl substitution, which imparts different biological activities.
These differences in substitution patterns result in variations in biological activities and chemical reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H21N3OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-5-methyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N3OS/c1-5-21-14-8-6-13(7-9-14)16-12(4)20-17(18-16)22-15(19-20)10-11(2)3/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
MKHHQWANGIHSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)CC(C)C)C |
Origin of Product |
United States |
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